5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde
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Overview
Description
5-Methoxy-3-methyl-1-benzothiophene-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of electrophilic cyclization reactions, where a suitable precursor undergoes cyclization in the presence of an electrophile . Another approach involves coupling reactions, where the desired benzothiophene derivative is formed through the coupling of appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Methoxy-3-methyl-1-benzothiophene-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as antimicrobial activity through the inhibition of bacterial enzymes or antioxidant activity by scavenging free radicals . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-benzothiophene: A similar compound with a methoxy group at the 5-position but lacking the aldehyde group.
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: A derivative with a chlorine atom at the 5-position instead of a methoxy group.
Benzo[b]thiophene, 5-methyl-: A related compound with a methyl group at the 5-position but lacking the methoxy and aldehyde groups.
Uniqueness
5-Methoxy-3-methyl-1-benzothiophene-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
212078-58-5 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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